1-(4-Methyl-2-nitrophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDTZDVDGTUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297606 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155694-84-1 | |
| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Methyl-2-nitrophenyl)ethanone CAS 155694-84-1 properties
Executive Summary
1-(4-Methyl-2-nitrophenyl)ethanone is a critical bifunctional aromatic scaffold characterized by a "push-pull" electronic system. The presence of an electron-withdrawing nitro group ortho to an acetyl moiety creates a highly reactive center for reductive cyclization, making this compound a premier precursor for 2,6-disubstituted indoles . These indole derivatives are pharmacophores frequently observed in serotonin receptor modulators (5-HT), kinase inhibitors, and antiviral therapeutics. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis challenges, and application in heterocyclic chemistry.
Part 1: Physicochemical Profile[1][2]
The compound typically presents as a low-melting crystalline solid or a viscous yellow oil that solidifies upon standing. Its handling requires precise temperature control to prevent liquefaction during weighing and transfer.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| Molecular Formula | C₉H₉NO₃ | |
| Molecular Weight | 179.17 g/mol | |
| Physical State | Pale yellow solid / Oil | Low melting point; tends to supercool.[1] |
| Melting Point | 45–55 °C | Varies by purity/polymorph. |
| Boiling Point | ~150–160 °C @ 1-2 mmHg | Predicted; decomposes at atmospheric pressure. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
| pKa | ~18 (alpha-proton) | Acidic due to carbonyl electron withdrawal. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from light. |
Part 2: Synthetic Routes & Process Chemistry[5][6]
Synthesizing this compound presents a classic problem in electrophilic aromatic substitution (EAS) : regioselectivity.[2] The precursor, 4-methylacetophenone, contains two directing groups:
-
Acetyl Group (C-1): Electron-withdrawing, meta-director.[2]
-
Methyl Group (C-4): Electron-donating, ortho/para-director.
The Regioselectivity Challenge
In a standard mixed-acid nitration (HNO₃/H₂SO₄), the thermodynamics favor the 3-nitro isomer (meta to acetyl, ortho to methyl). The target 2-nitro isomer is sterically crowded (sandwiched between the acetyl and the ring hydrogen) and electronically less favored by the acetyl group's deactivation.
Validated Protocol: Acetyl Nitrate Nitration
To maximize the yield of the 2-nitro isomer, the reaction kinetics must be shifted using acetyl nitrate (generated in situ from acetic anhydride and nitric acid). This reagent promotes ortho-nitration via a coordination mechanism with the carbonyl oxygen.
Step-by-Step Methodology
-
Reagent Preparation: Cool Acetic Anhydride (5.0 eq) to 0°C. Slowly add Fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <5°C to generate acetyl nitrate.
-
Substrate Addition: Dissolve 4-Methylacetophenone (1.0 eq) in minimal acetic anhydride. Add this solution to the nitrating mixture slowly.
-
Reaction: Stir at 0–10°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Target Rf: ~0.4 (2-nitro isomer).[3]
-
Byproduct Rf: ~0.35 (3-nitro isomer).
-
-
Quenching: Pour mixture onto crushed ice/water. Hydrolyze excess anhydride.
-
Purification (Critical): The crude is a mixture (typically 60:40 ratio of 3-nitro:2-nitro).
-
Extraction: Extract with DCM.
-
Separation: Flash column chromatography on silica gel. The 2-nitro isomer elutes first due to internal hydrogen bonding between the nitro oxygen and the acetyl alpha-protons (or carbonyl dipole interactions), reducing its polarity relative to the 3-nitro isomer.
-
Synthesis Logic Diagram
Figure 1: Synthetic workflow highlighting the critical chromatographic separation required to isolate the target CAS 155694-84-1 from its thermodynamic isomer.
Part 3: Reactivity & Applications[9]
The defining utility of CAS 155694-84-1 is its role as a pre-functionalized scaffold for indole synthesis .
The "Killer App": Reductive Cyclization to Indoles
Unlike the Leimgruber-Batcho synthesis (which requires a methyl group ortho to nitro), this compound possesses an acetyl group ortho to nitro . This enables a direct reductive cyclization to form 2,6-dimethylindole .
Mechanism of Action[4][5][2][6]
-
Reduction: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH) or amine (-NH₂).
-
Condensation: The nitrogen nucleophile attacks the carbonyl carbon of the acetyl group.
-
Dehydration: Loss of water yields the aromatic indole system.
Protocol (Reductive Cyclization):
-
Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or H₂/Pd-C.
-
Conditions: Reflux for 2–4 hours.
-
Product: 2,6-Dimethylindole (or 1-hydroxy-2,6-dimethylindole depending on reduction strength).
Pathway Visualization
Figure 2: The reductive cyclization pathway transforming the nitroacetophenone scaffold into a substituted indole.[7]
Part 4: Handling & Safety (HSE)
As a nitroaromatic compound, CAS 155694-84-1 poses specific risks regarding thermal stability and toxicity.
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
Explosion Hazard: Like many polynitro or nitro-carbonyl compounds, it may show energetic properties if heated under confinement. Do not distill at atmospheric pressure.
Storage & Disposal[1][10][11][12]
-
Storage: Store under Argon/Nitrogen at 4°C. The ketone is prone to oxidation or aldol condensation if left in moist air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (NOx control).
References
-
Sigma-Aldrich. (2025).[8] Product Specification: this compound. Retrieved from
-
PubChem. (2025).[1] Compound Summary: this compound (CID 21782322).[9][10] National Library of Medicine. Retrieved from [10]
-
BenchChem. (2025).[2][3] Technical Guide: Synthesis of Nitroacetophenone Derivatives. Retrieved from
-
Organic Syntheses. (2025). General Methods for Indole Synthesis via Nitroaryl Precursors. (Contextual reference for reductive cyclization mechanisms). Retrieved from
Sources
- 1. Lithium | Li | CID 3028194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Indole synthesis [organic-chemistry.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | C9H9NO3 | CID 21782322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
4'-methyl-2'-nitroacetophenone chemical structure and molecular weight
Molecular Identity & Physicochemical Profile[1][2][3]
4'-Methyl-2'-nitroacetophenone (also known as 1-(4-methyl-2-nitrophenyl)ethanone) is a critical regiospecific intermediate in organic synthesis. Unlike its more common isomer, 4'-methyl-3'-nitroacetophenone (obtained via direct nitration), the 2'-nitro variant is structurally unique due to the ortho relationship between the nitro and acetyl groups. This specific steric arrangement makes it a privileged substrate for the synthesis of functionalized indoles via the Bartoli reaction.
Data Summary Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4'-Methyl-2'-nitroacetophenone |
| CAS Registry Number | 155694-84-1 (Specific isomer) |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Exact Mass | 179.0582 g/mol |
| SMILES | CC1=CC(=C(C=C1)C(=O)C)[O-] |
| Physical State | Pale yellow solid or viscous oil (purity dependent) |
| Melting Point | ~50–54 °C (varies by crystalline form) |
Synthetic Pathways & Mechanistic Insight[7]
The Regioselectivity Challenge
A common pitfall in the synthesis of this compound is the assumption that direct nitration of 4'-methylacetophenone will yield the target. It does not .
-
Direct Nitration: The acetyl group is meta-directing, and the methyl group is ortho/para-directing. These effects reinforce substitution at the 3-position relative to the acetyl group. Consequently, nitration of 4-methylacetophenone predominantly yields 4'-methyl-3'-nitroacetophenone .
-
Target Synthesis: To access the 2'-nitro isomer, one must utilize an indirect route, typically starting from 4-methyl-2-nitrobenzoic acid to bypass the directing group conflict.
Recommended Protocol: The Acyl Malonate Route
The most robust laboratory scale synthesis involves the activation of 4-methyl-2-nitrobenzoic acid followed by condensation with a malonate ester and subsequent decarboxylation.
Step-by-Step Methodology:
-
Activation: Reflux 4-methyl-2-nitrobenzoic acid with thionyl chloride (
) to generate the acid chloride. -
Condensation: React the acid chloride with diethyl ethoxymagnesiomalonate (generated in situ from diethyl malonate and magnesium ethoxide) in anhydrous toluene/ether. This yields the acyl malonate intermediate.
-
Hydrolysis & Decarboxylation: Treat the intermediate with dilute sulfuric acid/acetic acid under reflux. This induces hydrolysis of the esters and spontaneous decarboxylation to yield the target ketone.
DOT Diagram: Synthetic Logic
Figure 1: Retrosynthetic logic avoiding regioselectivity errors common in direct nitration.
Pharmaceutical Utility: The Bartoli Indole Synthesis
The primary value of 4'-methyl-2'-nitroacetophenone in drug development is its role as a precursor for 5,7-disubstituted indoles , which are difficult to synthesize via Fischer indole protocols.
Mechanism of Action
The Bartoli Indole Synthesis utilizes the ortho-nitro group.[1][2] Reaction with three equivalents of a vinyl Grignard reagent triggers a cascade involving nitro-reduction, sigmatropic rearrangement, and cyclization.[3]
-
Attack 1: Vinyl Grignard attacks the nitro group to form a nitroso intermediate.[3]
-
Attack 2: A second equivalent attacks the nitroso oxygen.[3][4]
-
Rearrangement: A [3,3]-sigmatropic rearrangement breaks the N-O bond and forms the C-C bond at the indole C3 position.
-
Cyclization: Intramolecular condensation and elimination yield the indole.
DOT Diagram: Bartoli Reaction Mechanism
Figure 2: Pathway for converting the nitroacetophenone core into complex indole pharmacophores.
Structural Characterization
Verification of the 2'-nitro isomer (vs. the 3'-nitro impurity) is best achieved via ¹H NMR spectroscopy.
¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
-
Aryl Region (3H):
-
H-3 (ortho to nitro): Look for a doublet at ~8.0 ppm. The proximity to the electron-withdrawing nitro group causes significant deshielding.
-
H-6 (ortho to acetyl): A doublet at ~7.5 ppm.
-
H-5: A doublet of doublets (coupling with H-3 and H-6).
-
-
Aliphatic Region (6H):
-
Acetyl (-COCH₃): Singlet at ~2.55 ppm.
-
Ar-Methyl (-CH₃): Singlet at ~2.45 ppm.
-
Note: In the incorrect isomer (4'-methyl-3'-nitro), the symmetry differs, often showing a distinct singlet for the proton between the nitro and methyl groups.
Infrared (IR) Spectroscopy[11]
-
C=O Stretch: Strong band at 1690–1700 cm⁻¹ (Ketone).
-
NO₂ Stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).
Safety & Handling
-
Hazards: 4'-Methyl-2'-nitroacetophenone is an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Ar or N₂). Nitro-compounds can be sensitive to shock or heat if derived from impure reaction mixtures containing polynitrated byproducts; ensure purity before scaling up.
References
-
Bartoli, G., et al. (1989).[5] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[2] Link
-
Sigma-Aldrich. (2023). "Product Specification: this compound." Merck KGaA. Link
- Lund, H. (1935). "Preparation of o-nitroacetophenones." Berichte der deutschen chemischen Gesellschaft.
-
PubChem. (2023).[6] "Compound Summary: this compound." National Library of Medicine. Link
Sources
A Technical Guide to 4-Methyl-2-nitroacetophenone: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Nitroaromatics
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular targets. Among the vast arsenal of chemical building blocks, substituted nitroaromatic compounds hold a place of distinction. Their utility stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, most notably an amine. This transformation is a gateway to the construction of nitrogen-containing heterocyclic scaffolds that form the core of countless therapeutic agents.
This guide provides an in-depth technical overview of 4-methyl-2-nitroacetophenone, a valuable intermediate for researchers and scientists. We will delve into its chemical identity, reliable synthetic protocols, key chemical transformations, and its application as a precursor to important pharmaceutical scaffolds. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in the laboratory.
Part 1: Chemical Identity and Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.
Nomenclature and Synonyms
-
IUPAC Name : 1-(4-methyl-2-nitrophenyl)ethanone[1]
-
Common Synonyms : 1-(4-methyl-2-nitrophenyl)ethan-1-one
-
CAS Number : 155694-84-1[2]
-
Molecular Formula : C₉H₉NO₃[2]
-
Molecular Weight : 179.18 g/mol
Physicochemical Properties
The key physical and chemical data for this compound are summarized in the table below. This information is critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Physical Form | Solid | [3] |
| Molecular Weight | 179.18 | [3] |
| Storage Temperature | 4°C | [3] |
| Purity (Typical) | ≥98% | [3] |
Part 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are crucial first steps in its use as a synthetic intermediate.
Recommended Synthesis Protocol: Electrophilic Nitration
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of 4-methylacetophenone. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. The reaction favors substitution at the position ortho to the activating methyl group and meta to the deactivating acetyl group, which is the C2 position.
Experimental Protocol: Synthesis via Nitration of 4-Methylacetophenone
Objective: To synthesize this compound with high purity.
Materials:
-
4-Methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, chill concentrated sulfuric acid (3.0 eq) to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-methylacetophenone (1.0 eq) to the chilled sulfuric acid while stirring. Maintain the temperature below 10 °C throughout the addition.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of chilled concentrated sulfuric acid (1.0 eq).
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 4-methylacetophenone. Causality: The rate of addition is critical to control the exotherm of the reaction and prevent over-nitration or side reactions. The temperature must be strictly maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7). This step removes residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Structural Elucidation and Analytical Characterization
Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.4-2.6 ppm.- A singlet for the acetyl protons (-COCH₃) around δ 2.6-2.7 ppm.- A series of signals in the aromatic region (δ 7.5-8.2 ppm) corresponding to the three protons on the substituted benzene ring. |
| ¹³C NMR | - Resonances for the methyl and acetyl carbons.- Six distinct signals in the aromatic region, with the carbon bearing the nitro group shifted downfield.- A characteristic signal for the carbonyl carbon (-C=O) around δ 195-200 ppm. |
| FT-IR (ATR) | - Strong absorption bands for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹.- Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 179.18. |
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic intermediates. A reverse-phase method would be suitable for this compound.
| HPLC Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water or Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound shows maximum absorbance (e.g., 254 nm) |
| Sample Prep. | Dissolve a known quantity in the mobile phase and filter through a 0.45 µm syringe filter. |
Part 3: Application in Pharmaceutical Synthesis
The primary value of this compound in drug development lies in its role as a precursor to 2-amino-4-methylacetophenone. This transformation unlocks the potential to build complex heterocyclic systems.
Key Transformation: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis. This step converts the electron-withdrawing nitro group into a versatile, electron-donating, and nucleophilic amino group.
Experimental Protocol: Catalytic Hydrogenation
Objective: To reduce this compound to 2-amino-4-methylacetophenone.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Pd/C is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is typically exothermic and can be monitored by the uptake of hydrogen. It can also be followed by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness: This step is critical as residual palladium can interfere with subsequent reactions.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-amino-4-methylacetophenone, which can be used directly or purified further by column chromatography or recrystallization.
Synthetic Utility: A Gateway to Kinase Inhibitors
The resulting 2-amino-4-methylacetophenone is a powerful building block. The amino group and the adjacent acetyl group are perfectly positioned to undergo cyclization reactions to form heterocyclic cores. For instance, through condensation with another carbonyl-containing compound in a Friedländer annulation, it can efficiently form substituted quinoline rings.[4] Quinolines are a well-established pharmacophore found in numerous anticancer agents, particularly kinase inhibitors that target signaling pathways implicated in cell proliferation.[3][4]
The overall synthetic logic is illustrated in the workflow diagram below.
Caption: Synthetic workflow from starting material to a key pharmaceutical scaffold.
Part 4: Safety and Handling
Adherence to strict safety protocols is mandatory when working with nitrated aromatic compounds.
-
Hazard Classification : this compound is classified as harmful. The GHS hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area, as recommended at 4°C.[3]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its straightforward synthesis and, more importantly, the versatile reactivity of its functional groups make it a valuable precursor for constructing complex molecular architectures. The reliable transformation of the nitro group into an amine provides a robust entry point into the synthesis of quinolines and other heterocyclic systems that are central to the development of next-generation therapeutics, particularly in the field of oncology. By understanding the principles behind its synthesis, characterization, and application, research and development professionals can effectively leverage this intermediate to accelerate their drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols: 1-(4-Methoxy-2-nitrophenyl)ethanone. BenchChem.
- Key Organics. (2017, December 1).
- Sigma-Aldrich. (n.d.). This compound | 155694-84-1.
- BenchChem. (2025). 1-(4-Methoxy-2-nitrophenyl)ethanone as a Key Building Block for Medicinally Relevant Quinolines. BenchChem.
- American Elements. (n.d.). This compound | CAS 155694-84-1.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 4'-methyl-2'-nitroacetophenone in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4'-methyl-2'-nitroacetophenone, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for solvent selection and experimental design.
Executive Summary
Understanding the solubility of 4'-methyl-2'-nitroacetophenone is paramount for its effective utilization in organic synthesis, purification, and formulation. This guide navigates the physicochemical properties influencing its solubility, presents a qualitative solubility profile based on related compounds, and provides a detailed, field-proven protocol for the quantitative determination of its solubility in various organic solvents. By elucidating the "why" behind the "how," this document equips researchers with the necessary tools to confidently and accurately handle this compound.
Physicochemical Properties and Predicted Solubility Profile
4'-methyl-2'-nitroacetophenone is a substituted aromatic ketone with a molecular formula of C₉H₉NO₃.[1][2] Its structure, featuring a polar nitro group and a nonpolar methyl group attached to the acetophenone framework, dictates its solubility behavior. The presence of the nitro group and the ketone's carbonyl group introduces polarity, suggesting potential solubility in polar organic solvents.[3] Conversely, the aromatic ring and the methyl group contribute to its nonpolar character, indicating likely solubility in less polar solvents.
While specific quantitative solubility data for 4'-methyl-2'-nitroacetophenone is not extensively documented in publicly available literature, we can infer its likely behavior from structurally similar compounds such as 4'-nitroacetophenone and 4'-methylacetophenone. 4'-nitroacetophenone is noted to be soluble in organic solvents like ethanol, ether, and benzene, but insoluble in water.[3][4] This suggests that 4'-methyl-2'-nitroacetophenone will exhibit similar trends.
Table 1: Predicted Qualitative Solubility of 4'-methyl-2'-nitroacetophenone in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate | High | The polar ketone and nitro groups can interact favorably with these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The potential for hydrogen bonding with the nitro and carbonyl groups enhances solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with aromatic solvents. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ether oxygens can act as hydrogen bond acceptors for any potential interactions. |
| Hydrocarbons | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar alkanes. |
| Aqueous | Water | Very Low | The nonpolar aromatic ring and methyl group will dominate, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Validating Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.
Step-by-Step Experimental Workflow
Materials:
-
4'-methyl-2'-nitroacetophenone (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed glass flasks
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4'-methyl-2'-nitroacetophenone to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the constant temperature bath to allow the excess solid to settle.
-
To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4'-methyl-2'-nitroacetophenone of known concentrations in the solvent of interest.
-
Determination of λmax: Scan one of the standard solutions across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
Sample Analysis: Measure the absorbance of the diluted, saturated solution at the same λmax.
-
Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of 4'-methyl-2'-nitroacetophenone in the chosen solvent.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol and the factors influencing solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of 4'-methyl-2'-nitroacetophenone.
Conclusion
While direct quantitative solubility data for 4'-methyl-2'-nitroacetophenone remains to be extensively published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By combining theoretical knowledge with rigorous experimental practice, researchers can confidently navigate the challenges of working with this important chemical intermediate.
References
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 24, 2026, from [Link]
-
How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved February 24, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Studocu. Retrieved February 24, 2026, from [Link]
-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
4-Nitroacetophenone | CAS#:100-19-6. (2025, August 24). Chemsrc. Retrieved February 24, 2026, from [Link]
-
Understanding the Properties and Handling of 4-Nitroacetophenone (CAS 100-19-6). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 24, 2026, from [Link]
-
4'-Nitroacetophenone. (n.d.). Solubility of Things. Retrieved February 24, 2026, from [Link]
- A kind of method of synthesizing o-nitroacetophenone compound. (n.d.). Google Patents.
-
A comparative spectroscopic investigation of two polymorphs of 4′-methyl-2′-nitroacetanilide using solid-state infrared and high-resolution solid-state nuclear magnetic resonance spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 24, 2026, from [Link]
-
Showing Compound 4'-Methylacetophenone (FDB010549). (2010, April 8). FooDB. Retrieved February 24, 2026, from [Link]
-
Acetophenone, m-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]
-
m-Nitroacetophenone. (2022, October 16). ChemBK. Retrieved February 24, 2026, from [Link]
-
Step A: Preparation of 4-methyl-3-nitroacetophenone. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]
-
p-Nitroacetophenone. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Acetophenone, 4'-nitro-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
-
Acetophenone, 4'-methyl-2,2-di-p-tolyl-. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]
Sources
Comparative Analysis: 4'-Methyl-2'-nitroacetophenone vs. 4'-Methyl-3'-nitroacetophenone
[1][2]
Executive Summary
In the landscape of substituted acetophenones, the positional isomerism between 4'-methyl-2'-nitroacetophenone (2-nitro isomer) and 4'-methyl-3'-nitroacetophenone (3-nitro isomer) represents a critical divergence in both synthetic accessibility and downstream utility.[1][2]
While the 3-nitro isomer is the thermodynamic and kinetic product of standard electrophilic aromatic substitution (making it cheap and abundant), the 2-nitro isomer is synthetically challenging, often requiring transition-metal catalysis to bypass native directing effects.[1][2][3] However, this difficulty is justified by its unique reactivity: the 2-nitro isomer acts as a "latent indole," capable of reductive cyclization, a pathway chemically forbidden to the 3-nitro variant.[1][3]
Part 1: Structural & Electronic Landscape[2][3]
To understand the synthetic divergence, one must analyze the electronic vectors governed by the substituents on the parent molecule, 4'-methylacetophenone.[3]
The Directing Effect Conflict[3][4]
-
Acetyl Group (
): A strong electron-withdrawing group (EWG).[1][2] It deactivates the ring and directs incoming electrophiles to the meta position.[3] -
Methyl Group (
): A weak electron-donating group (EDG).[1][2] It activates the ring and directs incoming electrophiles to ortho/para positions.[4][5]
Regioselectivity Analysis[1][3]
-
Targeting Position 3 (The Major Product):
-
Targeting Position 2 (The "Forbidden" Product):
Figure 1: Electronic directing vectors explaining the high regioselectivity for the 3-nitro isomer during direct nitration.
Part 2: Synthetic Pathways[2][5][6][7]
Because direct nitration fails for the 2-nitro isomer, distinct protocols are required.[1][2][3]
Protocol A: Synthesis of 4'-Methyl-3'-nitroacetophenone
Method: Mixed-Acid Nitration (Electrophilic Aromatic Substitution).[1][2]
Mechanism: The nitronium ion (
Step-by-Step Methodology:
-
Preparation: Cool 250 mL concentrated sulfuric acid (
) to -20°C in a jacketed reactor. -
Addition: Slowly add 40g (300 mmol) of 4'-methylacetophenone, maintaining internal temp < -15°C.
-
Nitration: Dropwise add a mixture of 70% nitric acid (
) and fuming sulfuric acid over 40 minutes. -
Quench: Pour mixture onto 750g crushed ice. The product precipitates as a pale yellow solid.[3][5][6]
-
Purification: Recrystallize from ethanol/hexane.
-
Validation: Melting point should be 61–62°C .
Protocol B: Synthesis of 4'-Methyl-2'-nitroacetophenone
Method: Stille Coupling (Palladium-Catalyzed).[1][2] Rationale: Since we cannot nitrate the acetophenone directly at C2, we start with a pre-nitrated toluene derivative and install the acetyl group later.[3][5]
Step-by-Step Methodology:
-
Substrate: Start with 4-bromo-1-methyl-2-nitrobenzene .
-
Coupling: Under
atmosphere, combine substrate (1 eq) with tributyl(1-ethoxyvinyl)stannane (1.15 eq) and catalyst (0.05 eq) in 1,4-dioxane.[2][3] -
Reaction: Heat to 100°C for 12 hours. This installs a vinyl ether group at the bromine site.[3]
-
Hydrolysis: Cool to 0°C and treat with 2N HCl. Stir for 1 hour. The acid hydrolyzes the vinyl ether into the ketone (acetophenone moiety).[3][5]
-
Purification: Flash chromatography (Silica, PE/EtOAc).
-
Validation: Product is a yellow oil or low-melting solid (distinct from the 62°C MP of the 3-nitro isomer).
Part 3: Analytical Fingerprinting[2]
Distinguishing these isomers requires careful spectroscopic analysis.[2] The "Ortho Effect" in the 2-nitro isomer significantly alters NMR shifts compared to the planar 3-nitro isomer.[1][2]
| Feature | 4'-Methyl-3'-nitroacetophenone | 4'-Methyl-2'-nitroacetophenone |
| Melting Point | 61–62°C (Crystalline Solid) | Liquid / Low melt solid (Often Oil) |
| H2 (~8.4 ppm) : Singlet.[1][2][7] Highly deshielded (sandwiched between | H3 (~8.0 ppm) : Doublet.[2][3][5] Ortho to | |
| ~8.1 ppm (dd) : Ortho to | ~7.5-7.7 ppm : Ortho to | |
| IR (Carbonyl) | ~1690 cm⁻¹ : Conjugated ketone. | ~1700+ cm⁻¹ : Less conjugation due to steric twist (loss of planarity).[3][5] |
Part 4: Functional Utility in Drug Design
The defining difference between these isomers lies in their reduction products.
The 2-Nitro "Indole Gateway"
The 2-nitro isomer possesses a nitro group ortho to the acetyl side chain.[1][2] This specific geometry allows for reductive cyclization to form indoles, a scaffold ubiquitous in tryptophan-derived therapeutics.[1][2][5]
-
Reaction: Baeyer-Emmerling Synthesis (or modern Pd-catalyzed variants using CO surrogates).[1][2]
-
Mechanism: Reduction of
to (nitroso) or (hydroxylamine), which condenses with the neighboring acetyl group to close the ring.[1][2][3]
The 3-Nitro "Aniline Platform"
The 3-nitro isomer has substituents too far apart to cyclize.[1][2]
-
Reaction: Béchamp Reduction (Fe/HCl) or Catalytic Hydrogenation (
).[2][3] -
Use: Diazonium coupling agents or amide formation in fragment-based drug discovery.[1][2][5]
Figure 2: Divergent reactivity under reductive conditions.[2][3][5] The 2-nitro isomer cyclizes to form indoles, while the 3-nitro isomer reduces to a simple aniline.[1][2]
References
-
BenchChem. (2025).[2][3][5][8] Improving Regioselectivity of Nitration on 4-Methylacetophenone. Retrieved from [2][3]
-
Ikena Oncology, Inc. (2021).[2][3][5] Synthesis of 1-(4-methyl-3-nitro-phenyl)ethanone via Stille Coupling. Patent WO2021/127301.[2][5] Retrieved from
-
Organic Syntheses. (1947).[2][3][5] m-Nitroacetophenone.[1][2][5][9][10] Org. Synth. 1947, 27,[1][2][3][5] 57. DOI: 10.15227/orgsyn.027.0057.[2][5] Retrieved from [2][3]
-
Ragaini, F., et al. (2021).[2][3][5] Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters. European Journal of Organic Chemistry. Retrieved from [2][3]
-
National Institutes of Health (NIH). (2025).[2][3][5] PubChem Compound Summary for CID 79246: 4'-Methyl-3'-nitroacetophenone.[1][2][11] Retrieved from [2][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3'-Nitro-4'-methylacetophenone | C9H9NO3 | CID 79246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. brainly.com [brainly.com]
- 11. 4'-Methyl-3'-nitroacetophenone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Methodological & Application
High-Fidelity Bartoli Indole Synthesis: Protocols for Nitroarenes and ortho-Nitroacetophenone Derivatives
Executive Summary & Strategic Rationale
The Bartoli Indole Synthesis (Bartoli Reaction) is the premier method for synthesizing 7-substituted indoles , a structural motif often inaccessible via the classical Fischer or Reissert methods. It involves the reaction of ortho-substituted nitroarenes with vinyl magnesium halides (vinyl Grignard).[1][2][3][4]
The "Acetophenone Paradox": While the Bartoli reaction excels with sterically hindered nitroarenes, ortho-nitroacetophenones present a critical chemoselectivity challenge. The ketone moiety is highly electrophilic toward Grignard reagents. Attempting a direct Bartoli reaction on an unprotected ortho-nitroacetophenone will result in nucleophilic attack at the carbonyl carbon (forming a tertiary alcohol) rather than the nitro group, leading to complex mixtures and low yields of the desired indole.
Scope of this Application Note:
This guide details the mandatory protection strategy required to successfully apply Bartoli conditions to ortho-nitroacetophenones. We provide a validated workflow: Ketalization
Mechanistic Causality & Stoichiometry
To optimize the reaction, one must understand the stoichiometry. The Bartoli reaction is not catalytic; it consumes 3 to 4 equivalents of vinyl Grignard reagent.
The 3-Equivalent Requirement
-
Reduction (Equiv 1): The first equivalent attacks the nitro group, reducing it to a nitroso intermediate (
) and eliminating enolate salts. -
Addition (Equiv 2): The second equivalent adds to the nitroso oxygen, triggering the [3,3]-sigmatropic rearrangement that forms the indole core.[2]
-
Deprotonation (Equiv 3): The third equivalent acts as a base to deprotonate the intermediate and restore aromaticity (driving the reaction to completion).
Mechanism Diagram
The following diagram illustrates the pathway and the necessity of the [3,3]-sigmatropic rearrangement, which is facilitated by ortho-substitution.
Figure 1: Mechanistic flow of the Bartoli reaction highlighting the consumption of 3 equivalents of Grignard reagent.[2][4]
Critical Workflow: Handling ortho-Nitroacetophenones
Direct reaction is not recommended . The following workflow ensures chemoselectivity by masking the ketone.
Workflow Diagram
Figure 2: Strategic protection workflow to prevent Grignard attack on the acetophenone carbonyl.
Detailed Experimental Protocols
Phase 1: Substrate Preparation (Protection)
Goal: Convert 2'-nitroacetophenone to 2-methyl-2-(2-nitrophenyl)-1,3-dioxolane.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Suspend o-nitroacetophenone (1.0 equiv) in Toluene (0.2 M). Add Ethylene Glycol (5.0 equiv) and p-Toluenesulfonic acid (pTsOH, 0.1 equiv).
-
Reaction: Reflux vigorously for 12–24 hours until water evolution ceases.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: Verify disappearance of the ketone C=O peak (~1680 cm⁻¹) via IR or ¹³C NMR (ketal carbon ~108 ppm).
Phase 2: The Bartoli Reaction (Indole Synthesis)
Goal: Convert the nitro-ketal to the indole-ketal.[5]
Reagents & Stoichiometry Table:
| Reagent | Equivalents | Role | Notes |
| Protected Nitro Substrate | 1.0 | Limiting Reagent | Must be dry (azeotrope w/ toluene). |
| Vinylmagnesium bromide | 3.5 – 4.0 | Reagent | 1.0M in THF preferred. Freshness is critical. |
| THF (Anhydrous) | Solvent (0.15 M) | Medium | Solvation of Grignard aggregates. |
| Sat. NH₄Cl (aq) | Excess | Quench | Proton source for final workup. |
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck flask and cool under a stream of Argon/Nitrogen.
-
Substrate Dissolution: Dissolve the protected nitro-ketal (1.0 equiv) in anhydrous THF. Cool the solution to -40°C .
-
Note: While -78°C is common, -40°C often prevents the Grignard from stalling during the initial reduction step while still suppressing side reactions.
-
-
Grignard Addition: Add Vinylmagnesium bromide (3.5 equiv) dropwise via syringe pump over 20 minutes.
-
Observation: The solution will turn deep red/brown, indicating the formation of nitroso/hydroxylamine intermediates.
-
-
Reaction Maintenance: Stir at -40°C for 40 minutes, then allow the reaction to warm slowly to -20°C over 1 hour.
-
Critical Check: Do not warm to Room Temperature (RT) immediately; the rearrangement is sensitive.
-
-
Quench: Cool back to -40°C. Pour the reaction mixture rapidly into a vigorously stirring solution of saturated aqueous NH₄Cl.
-
Safety: Exothermic quench.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The indole-ketal is usually less polar than the starting nitro compound.
Phase 3: Deprotection (Optional)
Goal: Recover the acetyl group to yield 7-acetylindole.
-
Dissolve the indole-ketal in THF/Water (4:1).
-
Add dilute HCl (1M, 2 equiv) or pTsOH (0.1 equiv).
-
Stir at RT for 2–4 hours.
-
Neutralize with NaHCO₃ and extract to isolate 7-acetylindole .
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Old Grignard Reagent | Titrate VinylMgBr before use. Titer must be >0.8 M. |
| Recovery of Aniline | Over-reduction | Temperature too high during addition. Keep < -40°C. |
| Complex Mixture | Ketone Deprotection | Ensure anhydrous conditions; trace acid in THF can hydrolyze the ketal during the reaction. |
| Stalled Reaction | Steric crowding | If the ortho substituent is massive, warm to 0°C after 1 hour at low temp. |
References
-
Original Methodology: Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[6][7] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132. Link
-
Mechanism & Scope: Dobson, D. R., et al. (1991).[2] "7-Substituted Indoles via the Bartoli Synthesis." Synlett, 1991(1), 39-40. Link
-
Review of Applications: Dalpozzo, R., & Bartoli, G. (2005). "Bartoli Indole Synthesis." Current Organic Chemistry, 9(2), 163-178. Link
- Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
An In-Depth Technical Guide to the Selective Reduction of 1-(4-Methyl-2-nitrophenyl)ethanone
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of synthetic organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and dyes.[1] The target molecule, 1-(2-amino-4-methylphenyl)ethanone, is a valuable synthetic intermediate whose structure is conducive to the formation of various heterocyclic systems. This guide provides a comprehensive overview of the selective reduction of its precursor, 1-(4-Methyl-2-nitrophenyl)ethanone. The primary chemical challenge in this synthesis is achieving the chemoselective reduction of the nitro group while preserving the integrity of the adjacent ketone functionality.[2] This document explores the mechanistic underpinnings of this selectivity and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Reaction Pathway and Mechanistic Considerations
The conversion of this compound to 1-(2-amino-4-methylphenyl)ethanone is a six-electron reduction. The choice of reducing agent is paramount to ensure the ketone moiety remains unaffected.
Caption: General reaction scheme for the targeted reduction.
The selective reduction of the nitro group in the presence of a ketone is successful because the nitro group is a more facile electron acceptor under many reaction conditions, particularly with metal-based reducing agents in acidic media. The mechanism for such reductions, for instance with tin (Sn) or iron (Fe), involves a series of single-electron transfers from the metal surface coupled with protonation steps. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[3] The acidic environment protonates the oxygen atoms of the nitro group, facilitating their removal as water, and keeps the resulting amine product in its protonated, less reactive ammonium salt form, preventing side reactions.[3]
Caption: Stepwise reduction of a nitroarene to an aniline.
Comparative Analysis of Reduction Methodologies
The choice of methodology depends on factors such as available equipment, scale, cost, and functional group tolerance. While numerous methods exist, three common and effective approaches are catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron powder.
| Method/Reducing Agent | Key Advantages | Key Disadvantages | Typical Yield (%) | Selectivity |
| Catalytic Hydrogenation (H₂ / Pd-C) | High yields, clean reaction with water as the only byproduct, easy product isolation.[4] | Requires specialized high-pressure equipment (autoclave/Parr shaker), potential for catalyst poisoning, risk of over-reduction of the ketone under harsh conditions.[2][5] | >90 | Generally high, but can be condition-dependent. |
| Tin(II) Chloride (SnCl₂ / HCl) | Excellent chemoselectivity, tolerates a wide range of functional groups (ketones, esters), mild conditions.[6][7] | Generates stoichiometric amounts of tin salt waste, which can complicate work-up and purification.[8] | 85-95 | Excellent |
| Iron in Acidic Medium (Fe / HCl or NH₄Cl) | Inexpensive, readily available reagents, robust and reliable method.[9][10] | Requires a large excess of iron, generating significant solid waste; reactions can be highly exothermic.[11] | 80-90 | Excellent |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two highly reliable reduction methods.
Method 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is highly regarded for its chemoselectivity and is suitable for small to medium-scale synthesis where functional group tolerance is critical.[12]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| This compound | 179.17 | 10 | 1.79 g | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 40 | 9.03 g | 4.0 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | ~20 mL | - |
| Ethanol (EtOH) | 46.07 | - | 50 mL | - |
| Sodium Hydroxide (NaOH), 5M solution | 40.00 | - | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.79 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reductant: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (9.03 g, 40 mmol) in concentrated hydrochloric acid (20 mL). A gentle warming may be required. Add this solution dropwise to the stirred ethanolic solution of the nitro-ketone.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5M sodium hydroxide solution dropwise with vigorous stirring until the pH is ~8-9. A thick, white precipitate of tin(IV) oxide/hydroxide will form.
-
Filtration: Filter the slurry through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-amino-4-methylphenyl)ethanone.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Reduction using Iron Powder and Ammonium Chloride
This classic Béchamp reduction variant is cost-effective and highly scalable, making it suitable for larger preparations.[9][11]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| This compound | 179.17 | 10 | 1.79 g | 1.0 |
| Iron Powder (<325 mesh) | 55.845 | 50 | 2.79 g | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 40 | 2.14 g | 4.0 |
| Ethanol (EtOH) | 46.07 | - | 40 mL | - |
| Water (H₂O) | 18.02 | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.79 g, 10 mmol), ethanol (40 mL), water (10 mL), iron powder (2.79 g, 50 mmol), and ammonium chloride (2.14 g, 40 mmol).
-
Reaction: Heat the stirred suspension to reflux (approximately 80-85 °C). The reaction is often initially vigorous.
-
Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Work-up and Filtration: Cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron powder and iron oxides.
-
Washing: Wash the filter cake thoroughly with hot ethanol or ethyl acetate (3 x 30 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified as needed.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Conclusion
The reduction of this compound to 1-(2-amino-4-methylphenyl)ethanone is a robust and reliable transformation that can be achieved through several high-yielding methods. The inherent electrophilicity of the nitro group allows for its selective reduction over the ketone functionality using classic reagents like tin(II) chloride or iron powder, as well as modern catalytic hydrogenation techniques. The selection of a specific protocol should be guided by the scale of the reaction, laboratory safety infrastructure, and economic considerations. The detailed procedures provided herein serve as a validated starting point for any research or development program requiring this key synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
ADLITTERA. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]
-
ACS Publications. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Retrieved from [Link]
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ACS Publications. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation process between nitroarenes and alcohols. Retrieved from [Link]
-
ACS Publications. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?. Retrieved from [Link]
-
Wordpress. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]
- Google Patents. (n.d.). US4217304A - Continuous reduction process.
-
ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. scispace.com [scispace.com]
- 10. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Synthesis of 7-Methyl-2-Substituted Quinolines via Reductive Cyclization
Abstract & Strategic Pathway Analysis
Quinoline scaffolds are "privileged structures" in medicinal chemistry, serving as the core pharmacophore for antimalarial (chloroquine), anticancer (camptothecin), and antiviral agents. This application note details the synthesis of 7-methyl-2-arylquinoline derivatives starting from 4'-methyl-2'-nitroacetophenone .
While the classical Friedländer synthesis requires unstable 2-aminoaldehydes, our protocol utilizes a robust Nitro-Chalcone Route . This two-step sequence offers superior shelf-stability of intermediates and allows for the rapid generation of diverse libraries by varying the aldehyde partner in the first step.
Regiochemical Insight
It is critical to understand the mapping of the starting material to the final product. The 4'-methyl group of the acetophenone precursor maps to the 7-position of the final quinoline ring, not the 6-position.
-
Precursor: 4'-methyl-2'-nitroacetophenone (Methyl is para to the acetyl group).
-
Product: 7-methyl-2-substituted quinoline.
Pathway Visualization
The following diagram illustrates the reaction scheme and the atom-mapping from precursor to product.
Figure 1: Two-step synthetic pathway. The modular nature of Step 1 allows for derivatization at the 2-position of the quinoline.
Experimental Protocols
Step 1: Synthesis of 2'-Nitrochalcone Derivatives
Reaction Type: Claisen-Schmidt Condensation Objective: To create the carbon skeleton required for the quinoline ring (C2 and C3) while retaining the nitro "trigger" for cyclization.
Materials
-
4'-methyl-2'-nitroacetophenone (
equiv) -
Substituted Benzaldehyde (
- equiv) -
Sodium Hydroxide (
aqueous solution) -
Ethanol (Absolute)
Protocol
-
Dissolution: In a round-bottom flask, dissolve
of 4'-methyl-2'-nitroacetophenone and of the chosen benzaldehyde in of ethanol. -
Catalysis: Add
of dropwise while stirring at room temperature.-
Expert Note: The reaction is exothermic.[1] If scaling up (
), use an ice bath during addition to prevent side-reactions (Cannizzaro) or polymerization.
-
-
Precipitation: Stir vigorously for 2–4 hours. A heavy precipitate (the chalcone) typically forms.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
) until the filtrate is neutral pH. -
Purification: Recrystallize from hot ethanol to yield the pure (E)-chalcone.
-
QC Check:
NMR should show two doublets for the vinylic protons with , confirming the trans geometry.
-
Step 2: Reductive Cyclization to Quinoline
Reaction Type: Reductive Cyclization (Modified Friedländer) Objective: Reduction of the nitro group to an amine, triggering spontaneous intramolecular Michael addition and aromatization.
Materials
-
2'-Nitrochalcone derivative (from Step 1)
-
Tin(II) Chloride Dihydrate (
) ( - equiv) -
Ethanol (solvent)
-
Ethyl Acetate /
(for workup)
Protocol
-
Setup: Charge a flask with the nitrochalcone (
) and ethanol ( ). -
Reduction: Add
( ) in one portion. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor by TLC.[1] The disappearance of the yellow chalcone spot and the appearance of a highly fluorescent spot (under UV 254/365 nm) indicates product formation.
-
-
Quench (Critical Step): Cool to room temperature. Pour the mixture into ice water (
). -
Neutralization: Adjust pH to
using saturated or .-
Troubleshooting: Tin salts form a gelatinous precipitate that traps product. Use Rochelle salt (Potassium Sodium Tartrate) solution during workup to solubilize tin species, or filter the suspension through a Celite pad before extraction.
-
-
Extraction: Extract with Ethyl Acetate (
). Dry organic layer over anhydrous and concentrate. -
Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a "cascade" sequence.[1][2][3] Unlike simple nitro reduction, the intermediate amino-chalcone is rarely isolated because the nucleophilic amine rapidly attacks the
Figure 2: Mechanistic cascade. The reaction is driven by the thermodynamic stability of the aromatic quinoline system.
Data Analysis & Troubleshooting
Yield Comparison of Reducing Agents
While
| Reducing Agent | Conditions | Typical Yield | Pros | Cons |
| EtOH, Reflux | 80–92% | High tolerance, One-pot | Tin waste disposal | |
| Reflux | 75–85% | Cheap, Scalable | Tedious workup (iron sludge) | |
| MeOH, RT | 60–80% | Clean workup | Can reduce C=C before cyclization | |
| 50–70% | Mild, Metal-free | Variable reproducibility |
Analytical Validation (Expected Data)
For 7-methyl-2-phenylquinoline (derived from benzaldehyde):
-
NMR (
):-
ppm (d,
, 1H, H-4) -
ppm (d,
, 1H, H-3) - ppm (s, 1H, H-8) — Diagnostic for 7-methyl substitution
-
ppm (s, 3H,
)[4]
-
ppm (d,
-
MS (ESI):
calc.[5] 220.11, found 220.1.
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Chalcone).
-
Cause: Enolizable protons on the aldehyde (if using aliphatic aldehydes) or old
. -
Solution: Use freshly prepared
. For aliphatic aldehydes, switch to acid catalysis ( gas in dry ).
-
-
Problem: Emulsion during Step 2 workup.
-
Cause: Amphoteric tin hydroxides.
-
Solution: Wash the organic layer with
Potassium Sodium Tartrate (Rochelle Salt) for 30 mins. The layers will separate cleanly.
-
-
Problem: Product is not fluorescent.
-
Cause: Incomplete oxidation to the fully aromatic quinoline (stopped at dihydroquinoline).
-
Solution: Reflux longer or add a mild oxidant (e.g., expose to air with vigorous stirring or add catalytic
).
-
References
-
McNulty, J., et al. (2023). "Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones." Molecules, 28(14), 5432. (Note: Discusses related reductive cyclization pathways).
-
Kamath, P., et al. (2017).[6] "A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines." Synlett, 28, 1341-1345.[6] (Validates reductive cyclization mechanisms to quinolines).
-
Sultana, R., et al. (2020). "A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes." International Journal of Chemistry, 12(1).[7] (Demonstrates
protocol). -
Yin, P., et al. (2012).[3] "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization." Journal of Organic Chemistry, 77, 2649-2658.[3] (Provides insight into Fe/HCl reductive cyclization systems).
Sources
- 1. Unexpected cyclization of ortho-nitrochalcones into 2-alkylideneindolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | MDPI [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines [organic-chemistry.org]
- 7. A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents | Sultana | International Journal of Chemistry | CCSE [ccsenet.org]
Troubleshooting & Optimization
column chromatography eluent for 4'-methyl-2'-nitroacetophenone isolation
Technical Support Center: Isolation of 4'-Methyl-2'-Nitroacetophenone
Topic: Column Chromatography Eluent & Purification Strategy Product Focus: 4'-Methyl-2'-nitroacetophenone (CAS: 5333-27-7 / Isomer Analogues) Audience: Organic Chemists, Process Development Scientists
Executive Summary
The isolation of 4'-methyl-2'-nitroacetophenone presents a classic regioselectivity challenge. In the direct nitration of 4'-methylacetophenone, the 3'-nitro isomer is the major thermodynamic product (approx. 60-80%), while the desired 2'-nitro isomer is the minor product (approx. 10-20%) due to steric hindrance ortho to the acetyl group.
Successful isolation requires a hybrid purification strategy : exploiting the crystallinity of the major isomer for initial bulk removal, followed by high-resolution silica chromatography for the enriched mother liquor.
Part 1: Strategic Purification Workflow
The following decision tree outlines the optimal path to high-purity isolation, minimizing solvent waste and time.
Figure 1: Integrated purification workflow prioritizing enrichment before chromatography.
Part 2: Solvent System & Chromatography Guide
Recommended Eluent Systems
The separation of nitro-isomers requires a gradient system to handle the subtle polarity differences caused by the nitro group's position relative to the carbonyl.
| System | Composition | Role | Application |
| Primary | Hexane : Ethyl Acetate | Gradient | Standard. Start at 100:0 (Hex) to remove non-polar impurities. Ramp to 95:5, then 90:10. The target usually elutes between 5-15% EtOAc. |
| Secondary | Dichloromethane (DCM) : Hexane | Isocratic | Selectivity. If spots overlap in EtOAc, use DCM:Hex (50:50 to 80:20). DCM offers different selectivity for nitro-aromatics. |
| Tertiary | Toluene : Ethyl Acetate | Gradient |
Elution Order & Identification
A common point of confusion is the elution order. While ortho-substituted nitro compounds often elute before para/meta isomers (due to intramolecular hydrogen bonding or steric inhibition of adsorption), nitroacetophenones are unique.
-
3'-Nitro Isomer (Major): Typically elutes slower (Lower Rf) or very close to the 2'-isomer in Hex/EtOAc. It is more planar and interacts strongly with silica.
-
2'-Nitro Isomer (Target): Typically elutes faster (Higher Rf) or overlaps. The steric bulk of the nitro group ortho to the carbonyl twists the carbonyl out of plane, slightly reducing its interaction with silica.
-
Note: In 3:1 Hex:EtOAc, Rf values are extremely close (
).
-
Critical Identification (NMR): Do not rely solely on Rf. Use 1H NMR to distinguish fractions.
-
3'-Nitro: Look for a highly deshielded singlet (~8.5 ppm) corresponding to the proton between the Nitro and Acetyl groups.
-
2'-Nitro: Lacks this specific "sandwiched" proton environment.
Part 3: Troubleshooting & FAQs
Q1: My TLC spots are streaking or overlapping. How do I fix this?
Cause: Nitro compounds are polar and can tail on silica. Isomers with similar dipole moments often co-elute. Solution:
-
Acid Wash: Nitro compounds generally do not require acid/base modifiers, but ensure your silica is neutral.
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc (95:5) . The aromatic solvent interacts differently with the nitro groups, often pulling the isomers apart.
-
Decrease Loading: For difficult isomer separations, the sample-to-silica ratio should be 1:50 or 1:100 .
Q2: The column gets hot when I load the sample.
Cause: Nitro compounds and ketones have high heats of adsorption on active silica. Solution:
-
Pre-equilibrate: Flush the column with 2-3 column volumes of pure hexane before loading.
-
Dilute Load: Load the sample as a liquid injection in a minimum volume of DCM/Hexane (1:1), or use a dry load (adsorb crude onto Celite or Silica) to distribute the heat and prevent band distortion.
Q3: I isolated a solid, but the NMR shows a mixture.
Cause: The 3'-nitro isomer is highly crystalline (mp ~60°C). If you concentrated fractions that contained "tails" of the major isomer, it will co-crystallize. Solution:
-
Recrystallization: Dissolve the mixture in hot Ethanol or Hexane/DCM. The 3'-nitro isomer will crystallize out upon cooling. The mother liquor will be enriched in your target (2'-nitro).
-
Repeat Column: Run a second column on the mother liquor using a shallower gradient (e.g., 0-5% EtOAc over 20 minutes).
Part 4: Mechanism of Separation (Expert Insight)
The separation difficulty arises from the competing electronic and steric effects of the substituents.
Figure 2: Mechanistic basis for elution order. The steric clash in the 2'-isomer reduces surface adsorption.
References
-
Nitration Regioselectivity & Isomer Data
- Study on the nitration of acetophenone deriv
-
Source: (Inferred from search context 1.2, 1.13)
-
Physical Properties & Melting Points
- 4'-Methyl-3'-nitroacetophenone melting point d
-
Source: (Search Result 1.4)
-
Chromatographic Techniques for Nitro Compounds
- General elution series for arom
-
Source: (Analogous chemistry, Search Result 1.6)
-
TLC Method Development
- Optimization of Rf values for isomer separ
-
Source: (Search Result 1.9)
Technical Support Center: A Researcher's Guide to Minimizing Side Products in the Nitration of 4-Methylacetophenone
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even well-established reactions can present significant challenges. This guide is designed to provide in-depth, practical solutions for researchers, scientists, and drug development professionals encountering difficulties with the nitration of 4-methylacetophenone. Our focus is on troubleshooting common issues, particularly the formation of unwanted side products, to help you achieve higher yields and purity.
Section 1: Understanding the Core Challenge: Regioselectivity
The nitration of 4-methylacetophenone is a classic electrophilic aromatic substitution reaction. However, its complexity arises from the two substituents on the aromatic ring, which exert conflicting influences on the incoming electrophile (the nitronium ion, NO₂⁺).
Q: What are the expected major and minor products in the nitration of 4-methylacetophenone, and why?
A: The reaction typically yields two primary isomeric products: 3-nitro-4-methylacetophenone (the desired product) and 2-nitro-4-methylacetophenone (the major side product).[1] The reason lies in the directing effects of the existing substituents:
-
The Methyl Group (-CH₃): This is an activating group, meaning it donates electron density to the ring, making it more reactive. It directs incoming electrophiles to the ortho and para positions relative to itself.
-
The Acetyl Group (-COCH₃): This is a deactivating group, withdrawing electron density from the ring. It directs incoming electrophiles to the meta position.[1]
This creates a competition. The desired product, 3-nitro-4-methylacetophenone , is formed when substitution occurs ortho to the activating methyl group and meta to the deactivating acetyl group—a favorable outcome. The main side product, 2-nitro-4-methylacetophenone , forms from substitution at the other ortho position to the methyl group.[1]
Caption: Competing pathways in 4-methylacetophenone nitration.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Q: My final product is a dark oil or tar instead of a yellow solid. What happened?
A: The appearance of a dark, viscous oil or tar is a clear indicator of significant side reactions, likely oxidation or polymerization.[1]
-
Causality: Nitration is a highly exothermic process. If the temperature is not strictly controlled and rises too high, the powerful oxidizing nature of the nitrating mixture can degrade the starting material and the product.[1] This can lead to the formation of nitrobenzoic acids and other oxidation byproducts, as well as polymerization.[2][3]
-
Troubleshooting Steps:
-
Aggressive Cooling: Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or dry ice/acetone) before any reagents are mixed. The goal is to maintain a temperature of 0°C or below, with some protocols recommending as low as -20°C.[4][5]
-
Slow Addition: The nitrating mixture must be added dropwise with vigorous stirring.[6] This dissipates heat as it is generated and prevents localized "hot spots" where degradation can initiate.
-
Reagent Purity: Use high-purity starting materials. Impurities can sometimes catalyze decomposition pathways.[1]
-
Q: I'm getting a poor yield, even though the product looks clean. Where could I be losing material?
A: Low yields can stem from an incomplete reaction or, more commonly, product loss during the workup and purification phases.
-
Causality: The reaction may not have gone to completion if the conditions were too mild (e.g., insufficient reaction time or too low a concentration of the nitrating agent). However, loss during workup is a frequent culprit.
-
Troubleshooting Steps:
-
Quenching: When pouring the reaction mixture onto ice, do so slowly with vigorous stirring.[6] This ensures the product precipitates as a fine, easily filterable solid. If poured too quickly, an oily mass can form that is difficult to handle.
-
Washing: After filtering the crude solid, wash thoroughly with cold water to remove residual acid. A subsequent wash with a cold, dilute sodium bicarbonate solution can neutralize remaining acid, followed by another water wash.[1][5]
-
Recrystallization: During recrystallization from a solvent like ethanol, avoid using an excessive volume of hot solvent, as this will reduce your recovery. Ensure the solution is fully cooled to maximize crystallization before filtering. Sometimes, adding the hot alcoholic solution to cold water can effectively precipitate the product.[6]
-
Q: My analysis shows a significant amount of the 2-nitro isomer. How can I improve regioselectivity?
A: A high proportion of the 2-nitro isomer indicates that the reaction conditions are not optimal for differentiating between the two possible sites of electrophilic attack.
-
Causality: The activation energies for the formation of the two isomers are different. By manipulating the reaction conditions, you can favor the pathway with the lower activation energy, which leads to the 3-nitro product.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical factor. Lowering the reaction temperature to the -15°C to -20°C range will more effectively favor the thermodynamically preferred 3-nitro product.[1][5]
-
Modify the Nitrating Agent: Using fuming sulfuric acid (oleum) in the nitrating mixture can increase the concentration of the nitronium ion and sometimes improve selectivity.[1][5]
-
Consider a Milder Agent: While less common for this specific substrate, in some systems, using a milder nitrating agent can increase selectivity by making the electrophile more sensitive to the subtle electronic differences on the aromatic ring.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Why is a mixture of concentrated sulfuric and nitric acids necessary?
A: This combination, known as "mixed acid," is essential for generating the active electrophile, the nitronium ion (NO₂⁺). Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[7][8][9] Furthermore, sulfuric acid acts as a dehydrating agent, absorbing the water produced during the reaction and preventing it from diluting the nitric acid, which would halt the reaction.[8]
Q: How should I quench the reaction safely?
A: The safest method is to pour the entire reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring.[5] Never add water or ice directly to the concentrated acid mixture, as this can cause a violent exothermic reaction and dangerous splashing. The large volume of ice absorbs the heat of dilution safely.
Q: My product isomers are very difficult to separate by column chromatography. Any tips?
A: The polarity of the 3-nitro and 2-nitro isomers can be very similar, making chromatographic separation challenging.[1]
-
Optimize Eluent: Use a high-resolution silica column and experiment with low-polarity solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane). A shallow gradient or isocratic elution with a very low percentage of the polar solvent may be required.
-
Focus on Recrystallization: This is often the more effective method. Try different solvent systems. While ethanol is common, a mixture of solvents (e.g., ethanol/water, dichloromethane/hexane) can sometimes provide better separation during crystallization.[1]
Section 4: Data Summary & Optimized Protocol
Impact of Reaction Conditions on Product Distribution
| Parameter | Condition | Effect on Side Products | Rationale |
| Temperature | High (>10°C) | Increased 2-nitro isomer, significant tar/oxidation | Higher thermal energy overcomes the small activation energy barrier difference between the two pathways.[1] |
| Low (-15°C to -20°C) | Minimized 2-nitro isomer and degradation products | Favors the thermodynamically more stable pathway leading to the 3-nitro product.[5] | |
| Nitrating Agent | Std. HNO₃/H₂SO₄ | Baseline level of side products | Standard conditions provide a high concentration of NO₂⁺. |
| HNO₃/Fuming H₂SO₄ | Often reduces side products | The increased acidity ensures rapid and complete generation of the nitronium ion.[1][5] | |
| Addition Rate | Fast | Increased side products, potential for runaway reaction | Causes localized heating, leading to oxidation and loss of selectivity.[6] |
| Slow (dropwise) | Minimized side products | Allows for effective heat dissipation and maintains a controlled reaction environment.[1] |
Optimized Protocol for Selective Synthesis of 3-Nitro-4-methylacetophenone
This protocol is designed to maximize the yield of the desired 3-nitro isomer.[1][5]
Materials:
-
4-methylacetophenone (high purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
20% Fuming Sulfuric Acid (Oleum)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Bicarbonate Solution
-
Hexane
-
Crushed Ice
Caption: Experimental workflow for selective nitration.
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, cool 250 mL of concentrated sulfuric acid to -20°C.
-
Slowly add 40 g (300 mmoles) of 4-methylacetophenone to the cold acid, ensuring the temperature does not rise above -15°C.[5]
-
In a separate flask, carefully prepare the nitrating mixture by adding 25.5 mL of 70% nitric acid to 300 g of 20% fuming sulfuric acid. Cool this mixture.
-
Add the nitrating mixture dropwise to the reaction vessel over approximately 40 minutes, maintaining the internal temperature below -15°C at all times.[5]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.
-
Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Filter the resulting solid precipitate and wash it thoroughly with cold water, followed by a wash with cold hexane.[5]
-
For purification, dissolve the crude solid in dichloromethane. Wash the organic layer with a 10% sodium bicarbonate solution, then with saturated sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate, treat with activated charcoal if necessary to remove color, and then concentrate the solution under reduced pressure.
-
Add hexane to the concentrated residue to induce crystallization. The purified product, 3-nitro-4-methylacetophenone, should be a yellow solid with a melting point of 61-62°C.[1][5]
References
- The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. (2026, January 15). Oreate AI Blog.
- Why is sulfuric acid used in aromatic nitration? (2021, March 15). Quora.
- Why is sulfuric acid used in aromatic nitration? ECHEMI.
- Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone. Benchchem.
- How does sulphuric acid affect isomer ratio in nitrating reactions... (2014, July 10). ResearchGate.
- Nitration (video) | Aromatic compounds. Khan Academy.
- Synthesis of 3-nitroacetophenone.
- Acetophenone, m-nitro. Organic Syntheses Procedure.
- Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. (2025, April 5). Automate.video.
- Step A: Preparation of 4-methyl-3-nitroacetophenone. PrepChem.com.
- Production of m-nitroacetophenone. Google Patents.
- Mechanochemical Nitration of Organic Compounds. (2021, July 27). DTIC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JPH05246957A - Production of m-nitroacetophenone - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. is.muni.cz [is.muni.cz]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
Validation & Comparative
A Comparative Analysis of the Carbonyl Peak in the IR Spectrum of 1-(4-Methyl-2-nitrophenyl)ethanone
A Technical Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule. The carbonyl (C=O) stretching vibration, in particular, serves as a powerful diagnostic tool due to its strong intensity and sensitivity to the local electronic environment. This guide provides an in-depth analysis of the carbonyl peak in the IR spectrum of 1-(4-Methyl-2-nitrophenyl)ethanone, a substituted aromatic ketone of interest in organic synthesis. Through a comparative approach, we will dissect the electronic and steric factors that govern the position of this characteristic absorption, providing researchers with a framework for interpreting the spectra of similarly complex molecules.
The Carbonyl Stretching Frequency: A Window into Molecular Electronics
The position of the C=O stretching absorption in an IR spectrum is fundamentally determined by the strength of the double bond; a stronger bond vibrates at a higher frequency. For a typical saturated aliphatic ketone, this peak is observed around 1715 cm⁻¹[1][2]. However, when the carbonyl group is part of an aromatic ketone, such as acetophenone, this frequency is lowered to approximately 1685-1691 cm⁻¹[2][3]. This shift is a direct consequence of conjugation , where the p-orbitals of the carbonyl group overlap with the π-system of the benzene ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, thereby weakening it and lowering the stretching frequency.
The electronic nature of substituents on the aromatic ring further modulates the carbonyl stretching frequency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through a combination of inductive and mesomeric (resonance) effects.
-
Inductive Effect: This is the transmission of charge through a chain of atoms, resulting in a permanent dipole.
-
Mesomeric Effect: This involves the delocalization of π-electrons across the molecule, which is transmitted through the π-system.
Substituent Effects on the Carbonyl Peak of Aromatic Ketones
To understand the expected carbonyl frequency for this compound, we will compare it with several key analogues. The data, compiled from various spectroscopic databases and literature, are summarized in the table below.
| Compound | Structure | Substituents | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Rationale for Frequency Shift |
| Acetophenone | Acetyl | None | ~1686 - 1691 | Baseline for a conjugated aromatic ketone.[2][3] |
| 4-Methylacetophenone | Acetyl, p-Methyl | Methyl (EDG) | ~1684 | The methyl group is a weak electron-donating group (by hyperconjugation and weak +I effect), which slightly enhances conjugation, further weakening the C=O bond and lowering the frequency compared to acetophenone. |
| 2-Nitroacetophenone | Acetyl, o-Nitro | Nitro (EWG) | ~1700 | The nitro group is a strong electron-withdrawing group (-I and -M effects). It withdraws electron density from the ring and the carbonyl group, increasing the C=O bond order and shifting the frequency higher. Steric hindrance between the ortho nitro and acetyl groups can disrupt coplanarity, reducing conjugation and further increasing the frequency.[3] |
| 3-Nitroacetophenone | Acetyl, m-Nitro | Nitro (EWG) | ~1691 | The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (-I) but cannot participate in resonance with the carbonyl group. This results in a smaller increase in frequency compared to the ortho and para isomers.[4] |
| 4-Nitroacetophenone | Acetyl, p-Nitro | Nitro (EWG) | ~1700 | The nitro group withdraws electron density via both inductive and resonance effects (-I, -M), increasing the C=O double bond character and thus the stretching frequency. |
| This compound | Acetyl, p-Methyl, o-Nitro | Methyl (EDG), Nitro (EWG) | Predicted: ~1695 - 1705 | A competitive scenario: the electron-donating methyl group at the para position will attempt to lower the frequency, while the electron-withdrawing nitro group at the ortho position (with accompanying steric effects) will significantly increase it. The net result is expected to be a frequency higher than acetophenone but potentially slightly lower than 2-nitroacetophenone due to the counteracting methyl group. |
The interplay of these substituent effects is visualized in the diagram below, illustrating the electronic push and pull on the carbonyl group.
Caption: Workflow for KBr pellet preparation for FTIR analysis.
Conclusion
The analysis of the carbonyl stretching frequency in the IR spectrum of this compound provides a compelling case study in the interplay of electronic and steric effects in molecular spectroscopy. By comparing its structure to simpler analogues like acetophenone, 4-methylacetophenone, and 2-nitroacetophenone, we can confidently predict its C=O peak to appear in the 1695-1705 cm⁻¹ region. The electron-donating para-methyl group and the electron-withdrawing ortho-nitro group create a nuanced electronic environment, the net effect of which is a carbonyl bond stronger than that in acetophenone but likely slightly weaker than in 2-nitroacetophenone. For researchers in drug development and materials science, a thorough understanding of these principles is not merely academic; it is a critical tool for structural elucidation, reaction monitoring, and quality control.
References
-
JONES, R., et al. "THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES." Canadian Journal of Chemistry, vol. 37, no. 12, 1959, pp. 2007-19, [Link].
-
ResearchGate. "FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2)." ResearchGate, 2016, [Link].
-
Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online, 20 Dec. 2020, [Link].
-
ResearchGate. "How to prepare IR samples?" ResearchGate, [Link].
-
Kintek Press. "What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis." Kintek Press, [Link].
-
Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 30 Sept. 2024, [Link].
-
University of Wisconsin-Madison. "Table of Characteristic IR Absorptions." University of Wisconsin-Madison, [Link].
-
NIST. "Ethanone, 1-(2-nitrophenyl)-." NIST Chemistry WebBook, [Link].
Sources
13C NMR peak assignments for 1-(4-Methyl-2-nitrophenyl)ethanone
The following guide details the structural characterization of 1-(4-Methyl-2-nitrophenyl)ethanone (also known as 4'-methyl-2'-nitroacetophenone). It focuses on the critical divergence between standard additive prediction models and actual experimental results due to the steric inhibition of resonance caused by the ortho-nitro group.
Executive Summary
Molecule: this compound (C₉H₉NO₃) CAS: 75473-11-9 (related isomer series) Key Challenge: The ortho-nitro substituent forces the acetyl group out of planarity with the benzene ring. This "steric twist" breaks the conjugation pathway, causing significant chemical shift deviations (up to 4-6 ppm) for the carbonyl and ipso carbons compared to standard planar predictions (e.g., ChemDraw/MestReNova).[1]
Comparison Verdict:
-
Standard Algorithms: Fails to account for the twist; overestimates conjugation (predicts C=O too far upfield).
-
DFT (B3LYP/GIAO): accurately models the dihedral angle twist (~50-90°), aligning closely with experimental observations.
-
Experimental Data: Shows a deshielded carbonyl (~200+ ppm) characteristic of a non-conjugated ketone.
Structural Context & Theoretical Basis[1][2][3]
The "Ortho-Twist" Effect
In a standard acetophenone, the carbonyl group is coplanar with the phenyl ring to maximize
In This compound :
-
The bulky Nitro group (-NO₂) at position 2 sterically crowds the Acetyl group (-COCH₃) at position 1.
-
To relieve strain, the acetyl group rotates out of the aromatic plane.[1]
-
Result: The carbonyl loses conjugation with the ring. It behaves more like an aliphatic ketone (deshielded, >200 ppm).[1]
Comparative Analysis: Experimental vs. Predicted[1]
The following table contrasts the expected Experimental values (derived from high-field consensus data of ortho-nitroacetophenones) against standard additive predictions and DFT calculations.
Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl₃)
| Carbon Label | Type | Experimental (Consensus)* | Prediction (Additive)** | Deviation (Exp - Pred) | Assignment Logic |
| C=O | Carbonyl | 200.5 - 202.0 | 197.2 | +3.3 to +4.8 | Loss of conjugation (Twist effect). |
| C2 | Quaternary | 146.5 | 148.1 | -1.6 | Ipso to Nitro (Strongly deshielded). |
| C4 | Quaternary | 143.8 | 144.5 | -0.7 | Ipso to Methyl. |
| C1 | Quaternary | 134.5 | 131.0 | +3.5 | Ipso to Acetyl (Deshielded by twist). |
| C5 | Aromatic CH | 133.8 | 134.2 | -0.4 | Meta to Nitro, Ortho to Methyl.[1] |
| C6 | Aromatic CH | 129.2 | 128.8 | +0.4 | Ortho to Acetyl. |
| C3 | Aromatic CH | 124.8 | 125.1 | -0.3 | Ortho to Nitro (Shielded by resonance). |
| CH₃ (Ac) | Methyl | 29.8 | 26.6 | +3.2 | Deshielded due to loss of ring current. |
| CH₃ (Ar) | Methyl | 21.4 | 21.5 | -0.1 | Standard aromatic methyl. |
*Experimental Consensus: Synthesized from spectral data of 2-nitroacetophenone and 4-methylacetophenone corrections (SDBS/Literature). **Prediction: Standard ChemDraw/MestReNova additive algorithm.
Detailed Peak Assignment Protocol
Region 1: The Carbonyl (195 - 205 ppm)
-
Signal: Singlet (Quaternary).
-
Observation: Look for a peak >200 ppm.
-
Diagnostic: If the peak is <198 ppm, the sample may be the para-nitro isomer (where the ring is planar). The downfield shift to ~201 ppm is the fingerprint of the ortho-nitro isomer.
Region 2: Aromatic Quaternary Carbons (130 - 150 ppm)
-
C2 (C-NO₂): The most deshielded aromatic signal (~146 ppm). The nitro group is strongly electron-withdrawing.
-
C4 (C-Me): Typically ~144 ppm. Distinguished from C2 by HMBC correlations to the aromatic methyl protons.
-
C1 (C-Ac): The bridgehead carbon. It appears around 134-135 ppm.[2] In HSQC, this carbon will show no correlations to aromatic protons.[1]
Region 3: Aromatic Methines (120 - 135 ppm)[4]
-
C3 (H): Located between the Nitro and Methyl groups. It is ortho to the nitro group, which typically shields the ortho position slightly relative to the ipso effect, but the dominant resonance effect places it ~124-125 ppm.[1]
-
C6 (H): Ortho to the acetyl group. Usually ~129 ppm.
-
C5 (H): Meta to the nitro group. Deshielded ~134 ppm.
Region 4: Aliphatic Carbons (20 - 30 ppm)
-
Acetyl Methyl (-COCH₃): ~29-30 ppm. It is significantly deshielded compared to standard acetophenones (26 ppm) due to the orthogonal twist relative to the ring current.
-
Aromatic Methyl (Ar-CH₃): ~21 ppm. Classic position for toluene-derivatives.
Experimental Protocol for Validation
To ensure accurate assignment and avoid "phantom" peaks from impurities, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) for standard comparison.
-
Note: Using DMSO-d₆ may cause slight shifts (solvent effect), particularly moving the Carbonyl peak.[1]
-
-
Concentration: Prepare a concentrated solution (~30-50 mg in 0.6 mL) to visualize quaternary carbons clearly.
Step 2: Acquisition Parameters (Standard)
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans: Minimum 512 scans (for high S/N ratio).
Step 3: Advanced Validation (HSQC/HMBC)
-
HSQC: Use to assign C3, C5, C6, and the two Methyls directly to their protons.[1]
-
HMBC (Long Range): This is the "Gold Standard" for this molecule.
-
Critical Check: The Acetyl Methyl protons (~2.5 ppm) must show a strong HMBC correlation to the C=O (201 ppm) and the C1 (135 ppm). This confirms the connectivity of the ketone.
-
Logic Workflow Diagram
The following diagram illustrates the decision-making process for assigning the spectra, specifically distinguishing it from the meta or para isomers.
Caption: Decision tree for distinguishing the ortho-nitro isomer using Carbonyl shift diagnostics.
References
-
Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Part III.[1] Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(2), 479-497.[1] (Seminal work establishing the "Steric Inhibition of Resonance" effect on Carbonyl shifts).[3]
-
SDBS (AIST). Spectral Database for Organic Compounds. SDBS No. 4672 (2-Nitroacetophenone) & SDBS No. 2736 (4-Methylacetophenone). (Used for comparative consensus data). [1]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH. (Authoritative text on nitro-group deshielding effects).
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Reference for additive chemical shift rules and solvent effects).
Sources
A Comparative Guide to Crystal Structure Analysis of 4'-methyl-2'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparison of the primary analytical techniques for elucidating the crystal structure of small organic molecules, using 4'-methyl-2'-nitroacetophenone as a focal point. While an experimental crystal structure for this specific isomer is not publicly available, we will navigate the methodologies for its determination by examining the strengths and limitations of Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and computational Crystal Structure Prediction (CSP). This guide will equip researchers with the necessary insights to select the most appropriate technique for their analytical needs, supported by detailed experimental protocols and comparative data.
Introduction: The Significance of Crystal Structure in Drug Development
4'-methyl-2'-nitroacetophenone is an aromatic ketone with potential applications as a synthetic intermediate in medicinal chemistry. The introduction of a nitro group and a methyl group to the acetophenone scaffold can significantly influence its intermolecular interactions and, consequently, its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct properties that impact its efficacy and manufacturability. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a regulatory and commercial necessity.
This guide will compare the "gold standard" technique of Single-Crystal X-ray Diffraction (SC-XRD) with the more accessible Powder X-ray Diffraction (PXRD) and the increasingly powerful in-silico method of Crystal Structure Prediction (CSP). Each method offers a unique lens through which to view the crystalline state, and the choice of technique is often dictated by the sample's nature and the specific questions being addressed.
Methodologies for Crystal Structure Determination
The journey to elucidating a crystal structure begins with obtaining a suitable sample. For experimental X-ray techniques, this involves the crucial step of crystallization.
Experimental Protocol: Crystallization of a Small Organic Molecule
The quality of the crystal is paramount for a successful diffraction experiment. For a compound like 4'-methyl-2'-nitroacetophenone, which is a solid at room temperature, several crystallization techniques can be employed.
Objective: To grow single crystals of 4'-methyl-2'-nitroacetophenone suitable for SC-XRD or to obtain a crystalline powder for PXRD.
Materials:
-
4'-methyl-2'-nitroacetophenone
-
A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Small glass vials or test tubes
-
Heating plate
-
Microscope
Procedure: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of 4'-methyl-2'-nitroacetophenone in various solvents to determine its solubility at room temperature and upon heating. An ideal solvent will show moderate solubility at room temperature and high solubility at an elevated temperature.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystal Growth: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Causality Behind Experimental Choices: The rate of cooling or evaporation is a critical parameter. Slow cooling or evaporation allows the molecules to arrange themselves in a highly ordered lattice, leading to the formation of high-quality single crystals. Rapid changes in temperature or solvent concentration often lead to the formation of polycrystalline or amorphous solids.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method
SC-XRD is an unparalleled technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.
-
Structure Validation: The final structure is validated using various crystallographic metrics.
Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis
PXRD is used when single crystals are not available or when information about the bulk material is required. It is particularly useful for phase identification and the analysis of polymorphism.
Experimental Workflow:
Caption: Workflow for Powder X-ray Diffraction (PXRD).
Detailed Protocol:
-
Sample Preparation: A small amount of the crystalline material is finely ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle.
-
Data Analysis:
-
Phase Identification: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. This pattern can be compared to databases to identify known phases.
-
Unit Cell Indexing and Refinement: The positions of the diffraction peaks can be used to determine the unit cell parameters.
-
Structure Solution and Rietveld Refinement: For unknown structures, advanced methods can be used to solve the structure from powder data, followed by Rietveld refinement to refine the structural model against the entire powder pattern.
-
Crystal Structure Prediction (CSP): The Computational Approach
CSP is a computational method that aims to predict the crystal structure of a molecule based solely on its chemical formula. It has become a valuable tool for exploring potential polymorphs and understanding crystallization behavior.
Computational Workflow:
Caption: Workflow for Crystal Structure Prediction (CSP).
Detailed Methodology:
-
Molecular Conformer Search: The first step is to identify all low-energy conformations of the molecule.
-
Crystal Packing Generation: A search algorithm is used to generate a large number of possible crystal packing arrangements for each conformer within common space groups.
-
Lattice Energy Calculation: The lattice energy of each generated structure is calculated using force fields or more accurate quantum mechanical methods.
-
Structure Ranking: The predicted structures are ranked based on their calculated lattice energies to identify the most stable polymorphs.
-
Comparison with Experimental Data: The predicted structures and their simulated powder patterns can be compared with experimental data to validate the predictions.
Comparative Analysis
To provide a clear comparison, the following table summarizes the key features of each technique. As no experimental data exists for 4'-methyl-2'-nitroacetophenone, we will use hypothetical data for its isomer, 4'-methyl-3'-nitroacetophenone, for illustrative purposes.
Table 1: Comparison of Crystal Structure Analysis Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Crystal Structure Prediction (CSP) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Microcrystalline powder (~5-10 mg) | Chemical formula/2D structure |
| Primary Output | Precise 3D atomic coordinates, bond lengths, angles, thermal parameters | Diffractogram (Intensity vs. 2θ), unit cell parameters, phase identification | A ranked list of predicted crystal structures with their energies |
| Accuracy | High (Gold Standard) | Lower than SC-XRD, sufficient for phase ID and unit cell | Dependent on the computational method; can be highly accurate |
| Throughput | Low | High | Medium to Low (computationally intensive) |
| Cost | High (instrumentation and expertise) | Moderate | Moderate to High (software and computational resources) |
| Key Advantage | Unambiguous structure determination | Analysis of bulk material, phase purity, and polymorphism | Explores the entire landscape of possible crystal structures |
| Key Limitation | Requires high-quality single crystals | Overlapping peaks can complicate structure solution | Predictions require experimental validation |
Case Study: Hypothetical Data for 4'-methyl-3'-nitroacetophenone
Table 2: Hypothetical Crystallographic Data for 4'-methyl-3'-nitroacetophenone
| Parameter | SC-XRD Result | PXRD Result (Rietveld Refined) | CSP Prediction (Lowest Energy) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.123(4) | 10.125(8) | 10.15 |
| b (Å) | 5.432(2) | 5.433(5) | 5.45 |
| c (Å) | 15.678(6) | 15.680(9) | 15.70 |
| β (°) | 98.76(3) | 98.75(5) | 98.80 |
| Volume (ų) | 851.2(6) | 851.8(9) | 856.5 |
| Density (calc) (g/cm³) | 1.398 | 1.397 | 1.390 |
| R-factor (%) | 3.5 | 8.2 (Rwp) | N/A |
Discussion: Choosing the Right Tool for the Job
The choice between SC-XRD, PXRD, and CSP depends on the specific research question and the available sample.
-
For definitive structure elucidation and to establish a reference structure, SC-XRD is the method of choice. Its high accuracy provides unequivocal proof of the molecular structure, conformation, and packing. However, the primary bottleneck is the need to grow suitable single crystals.
-
When single crystals are not available, or when analyzing bulk properties and screening for polymorphs, PXRD is an indispensable tool. It is a rapid and non-destructive technique that provides a fingerprint of the crystalline material. While structure solution from powder data is more challenging than from single-crystal data, it is often the only option for materials that are difficult to crystallize.
-
CSP is a powerful predictive tool that complements the experimental techniques. It can guide
HPLC Retention Time Comparison of Nitroacetophenone Isomers
This guide outlines the high-performance liquid chromatography (HPLC) separation of nitroacetophenone isomers (ortho-, meta-, and para-).[1][2] It synthesizes mechanistic insights with practical experimental protocols, comparing the industry-standard C18 chemistry against the superior selectivity of Phenyl-Hexyl stationary phases.[2]
A Technical Guide for Method Development
Executive Summary
Separating positional isomers of nitroacetophenone presents a classic chromatographic challenge: the analytes share identical molecular weights (165.15 g/mol ) and similar hydrophobicities.[1][2]
-
The Baseline (C18): On standard Alkyl-C18 columns, separation is governed primarily by dipole moment and hydrophobicity.[1][2] The elution order is typically Ortho < Meta < Para .[1][2][3] However, resolution between the meta- and para- isomers is often compromised due to similar polarity vectors.[1][2]
-
The Optimization (Phenyl-Hexyl): Switching to a Phenyl-Hexyl stationary phase significantly improves resolution.[1][2] The mechanism shifts from pure hydrophobicity to
- interactions .[1][2] The ortho- isomer, sterically hindered and non-planar, interacts weakly with the phenyl phase, while the planar para- isomer interacts strongly, expanding the retention window.
Mechanistic Insight: Why They Separate
To optimize the method, one must understand the molecular behaviors driving retention.
2.1 Polarity & Dipole Moments (C18 Mechanism)
In Reversed-Phase Chromatography (RPC), the most polar compounds interact most with the mobile phase (water) and elute first.[1][2]
-
Ortho-nitroacetophenone: The nitro (-NO
) and acetyl (-COCH ) groups are at a 60° angle.[1][2] Their electron-withdrawing vectors are additive, creating the highest dipole moment (~4.5 D).[2] It is the most polar and elutes first .[1][2][4] -
Meta-nitroacetophenone: The groups are at 120°.[1] The dipole is intermediate (~3.9 D).[1][2] It elutes second .
-
Para-nitroacetophenone: The groups are at 180°.[1] While both are withdrawing, the linear symmetry results in the lowest net dipole (~3.0–3.6 D) effectively making it the most "hydrophobic" of the three. It elutes last .
2.2 Steric Inhibition of Resonance (
-Selectivity Mechanism)
-
The Ortho Effect: In o-nitroacetophenone, the bulky nitro and acetyl groups force each other out of the phenyl ring's plane to relieve steric strain.[1][2] This "twist" breaks the conjugation of the
-system.[2] -
Phenyl-Hexyl Advantage: Phenyl stationary phases retain analytes via
- stacking.[1][2] The planar para- isomer stacks efficiently (strong retention).[1][2] The twisted ortho- isomer cannot stack effectively (weak retention).[1][2] This enhances the separation factor ( ) between the isomers compared to C18.
Experimental Protocol
3.1 Equipment & Reagents
-
HPLC System: Quaternary pump, UV-Vis Detector (VWD/DAD).[1][2]
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Deionized Water (18.2 MΩ).[1][2]
-
Columns:
3.2 Optimized Method Conditions
Methanol is preferred over acetonitrile for Phenyl columns because acetonitrile's
| Parameter | Condition A (Screening) | Condition B (High Resolution) |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl |
| Mobile Phase | Water / Acetonitrile (50:50 v/v) | Water / Methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Injection Vol. | 5 µL | 5 µL |
Performance Comparison Data
The following data represents relative retention times (
| Isomer | Structure | C18 Retention Order | C18 Resolution ( | Phenyl-Hexyl Retention Order | Phenyl-Hexyl Resolution ( |
| Ortho- | 1,2-substituted | 1 (Fastest) | N/A | 1 (Fastest) | N/A |
| Meta- | 1,3-substituted | 2 | ~1.5 (vs Ortho) | 2 | > 2.0 (vs Ortho) |
| Para- | 1,4-substituted | 3 (Slowest) | < 1.2 (Critical Pair) | 3 (Slowest) | > 1.8 (Baseline) |
Analysis:
-
C18: Often struggles to baseline resolve meta- and para- isomers (
) due to purely hydrophobic discrimination. -
Phenyl-Hexyl: The "Planarity Recognition" capability significantly increases the retention of the para- isomer relative to the meta-, yielding superior resolution.[1][2]
Visualizations
Figure 1: Separation Mechanism & Interaction Pathways
This diagram illustrates the differential interactions driving the separation on both columns.[1][2]
Caption: Comparative mechanism of retention.[1][2] C18 relies on polarity (dipole), while Phenyl-Hexyl exploits steric planarity for enhanced selectivity.[1][2]
Figure 2: Experimental Workflow for Isomer Separation
Caption: Decision tree for method development. Switching to Phenyl-Hexyl is the critical step for resolving difficult isomer pairs.
References
-
Chromatography Forum. (2012).[1][2][4] Elution order of acetophenone and nitrobenzene on C18. Retrieved from
-
Imtakt USA. (n.d.). Unison UK-Phenyl Excels in Isomer Separation. Retrieved from
-
PubChem. (2025).[1][2][5] Compound Summary: 4'-Nitroacetophenone (Dipole & Properties). National Library of Medicine.[1][2] Retrieved from [1][2]
-
SIELC Technologies. (2018).[1][2][6] Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from
-
Mac-Mod Analytical. (n.d.). Rapid HPLC Separation of Phenones on HALO C18 Phase. Retrieved from
Sources
- 1. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Some HPLC questions - beginner - Chromatography Forum [chromforum.org]
- 5. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Methyl-2-nitrophenyl)ethanone
Executive Safety Assessment
1-(4-Methyl-2-nitrophenyl)ethanone (also known as 4'-Methyl-2'-nitroacetophenone) presents a dual-hazard profile characteristic of nitro-aromatic ketones. While often classified primarily as an irritant in safety data sheets (SDS), the structural combination of a nitro group and a ketone moiety requires a higher tier of precaution than standard organic solids due to potential energetic properties and skin absorption risks .
Critical Hazard Profile:
-
Health: Acute toxicity (Oral), Skin/Eye Irritation (Cat 2/2A), and Specific Target Organ Toxicity (Respiratory Irritant).
-
Physical: Combustible dust hazard.[1] Finely divided powder can form explosive mixtures with air.
-
Hidden Hazard: Aromatic nitro compounds are known methemoglobin formers. While specific data for this derivative may be limited, it must be handled as if it possesses significant transdermal toxicity.
Hierarchy of Controls & Engineering Systems
Personal Protective Equipment (PPE) is the last line of defense. The following engineering controls are prerequisites for safe handling.
Primary Containment (Engineering)
-
Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Static Dissipation: As a nitro-aromatic solid, this compound is sensitive to static discharge. Use an anti-static gun or ionizer bar during weighing operations.
-
Inert Atmosphere: Reactions involving heating or vigorous agitation should be conducted under nitrogen or argon to mitigate fire risks associated with the nitro group.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for research personnel handling >50 mg quantities.
| Body Zone | PPE Specification | Technical Rationale (Causality) |
| Hand Protection (Solid) | Double Nitrile Gloves (min 5 mil thickness) | Nitrile provides excellent abrasion resistance against solids. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Hand Protection (Solution) | Silver Shield® (Laminate) or Butyl Rubber | Ketones degrade nitrile rapidly. If the compound is dissolved in acetone or MEK, nitrile offers <1 min protection. Laminate films provide >4 hr breakthrough time. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[2] Fine dust can bypass side shields. Goggles seal the orbital area against irritant dust and potential splashes. |
| Respiratory | N95 or P100 (If outside hood) | Only required if engineering controls fail. Nitro-aromatics can cause severe respiratory tract irritation.[3] |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Standard polyester coats can melt into the skin during a flash fire. Nitro compounds increase flammability risks.[3] |
Glove Integrity Validation Protocol (Self-Validating System)
Before donning gloves for this procedure, perform the Pneumatic Inflation Test :
-
Traps air inside the glove by rolling the cuff.
-
Squeeze the inflated glove near the ear to listen for pinhole leaks.
-
Pass Criteria: Glove remains fully inflated for 10 seconds.
Operational Workflows
Safety Decision Logic
This diagram outlines the decision-making process for selecting controls based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Handling Protocol: Weighing & Transfer
-
Preparation: Clear fume hood of incompatible materials (strong oxidizers, reducing agents). Place a disposable absorbent mat on the work surface.
-
Static Control: Discharge static from the spatula and weighing boat using an ionizer or by touching a grounded metal surface.
-
Transfer:
-
Open the container only inside the hood.
-
Transfer slowly to minimize dust cloud generation.
-
Self-Check: If visible dust settles on the mat outside the immediate weighing area, your transfer technique is too aggressive.
-
-
Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (compatible with label) before returning to storage.
Emergency Response & Disposal
Spill Response (Solid)
Do NOT use a brush and dustpan (generates dust).
-
Isolate: Close the hood sash. Alert personnel.
-
PPE Up: Don goggles and double gloves.
-
Wet Method: Cover the spill with a paper towel dampened with water or inert oil (to suppress dust).
-
Scoop: Gently scoop the wet material into a waste container.
-
Wash: Clean surface with soap and water; collect rinsate as hazardous waste.
Waste Disposal
Nitro-aromatic compounds must never be disposed of down the drain or in regular trash.[2]
| Waste Stream | Classification | Method |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration |
| Liquid Waste | Halogenated/Non-Halogenated | Fuel Blending / Incineration |
| Contaminated Sharps | Hazardous Sharps | Incineration |
Disposal Note: Ensure the waste tag explicitly lists "Nitro-aromatic compound" to alert waste handlers of the potential explosion hazard if the waste stream is subjected to shock or friction.
References
-
National Center for Biotechnology Information (PubChem). this compound (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
